molecular formula C19H17N B14331853 2,6-Dimethyl-3,4-diphenylpyridine CAS No. 109810-16-4

2,6-Dimethyl-3,4-diphenylpyridine

Cat. No.: B14331853
CAS No.: 109810-16-4
M. Wt: 259.3 g/mol
InChI Key: TXZCXVLPTBZSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3,4-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its two methyl groups at positions 2 and 6, and two phenyl groups at positions 3 and 4 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-diphenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3,4-diphenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

109810-16-4

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2,6-dimethyl-3,4-diphenylpyridine

InChI

InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

TXZCXVLPTBZSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.